molecular formula C9H19NO2 B13161566 Methyl 6-amino-4-ethylhexanoate

Methyl 6-amino-4-ethylhexanoate

Cat. No.: B13161566
M. Wt: 173.25 g/mol
InChI Key: DYPSBAMQVMCSMV-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-ethylhexanoate is an organic compound with the molecular formula C9H19NO2 It is a derivative of hexanoic acid, featuring an amino group and an ethyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-amino-4-ethylhexanoate can be synthesized through several methods. One common approach involves the reaction of hexanoic acid with methanol in the presence of a catalyst to form methyl hexanoate. This intermediate can then be subjected to further reactions to introduce the amino and ethyl groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-4-ethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted aminohexanoates .

Scientific Research Applications

Methyl 6-amino-4-ethylhexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-amino-4-ethylhexanoate involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: Methyl 6-amino-4-ethylhexanoate is unique due to the presence of both the amino and ethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 6-amino-4-ethylhexanoate

InChI

InChI=1S/C9H19NO2/c1-3-8(6-7-10)4-5-9(11)12-2/h8H,3-7,10H2,1-2H3

InChI Key

DYPSBAMQVMCSMV-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)OC)CCN

Origin of Product

United States

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